molecular formula C10H9N3 B2760972 4-Pyridin-2-ylpyridin-2-amine CAS No. 1159816-51-9

4-Pyridin-2-ylpyridin-2-amine

Cat. No.: B2760972
CAS No.: 1159816-51-9
M. Wt: 171.203
InChI Key: GEJUQAICLZPAQH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine Research

Heterocyclic amines are a broad class of organic compounds that feature at least one heterocyclic ring containing nitrogen and an amine group. 2-Aminopyridine (B139424), a fundamental building block, is a colorless solid used in the production of various pharmaceuticals, including piroxicam (B610120) and sulfapyridine. nih.govwikipedia.org Its utility stems from its bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine (B92270) nitrogen. wikipedia.orgsioc-journal.cn The reactions of 2-aminopyridine with a variety of substrates have been extensively explored to synthesize fused azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The introduction of a second pyridine ring, as seen in 4-Pyridin-2-ylpyridin-2-amine, expands the structural complexity and potential applications of this scaffold.

Structural Significance of Bipyridyl-Amine Scaffolds

Bipyridines are a class of chemical compounds with the formula (C₅H₄N)₂, consisting of two pyridyl rings. They are widely used as ligands in coordination chemistry. mdpi.com The linkage of the two pyridine rings can occur at various positions, leading to different isomers with distinct chemical and physical properties. researchgate.net

The bipyridyl-amine scaffold, which combines the features of bipyridine and aminopyridine, is of particular importance. These structures act as versatile ligands, forming stable complexes with a variety of transition metals. The presence of the amino group can enhance the electron-donating properties of the ligand, influencing the electronic structure and reactivity of the resulting metal complexes. For instance, [2,2'-Bipyridine]-4,4'-diamine is a nitrogen-rich heterocyclic compound that serves as an effective bidentate chelating ligand, forming stable five-membered chelate rings with transition metals. This capability makes such compounds valuable in catalysis and materials science.

Overview of Potential Research Avenues for this compound

While specific research on this compound is not extensively documented, the broader class of bipyridyl-amines points toward several promising research directions.

Coordination Chemistry: The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. evitachem.com The study of its complexes with various metal ions could reveal novel catalytic, photophysical, or magnetic properties. The geometry and electronic nature of the ligand can be fine-tuned by substitution on the pyridine rings, allowing for the rational design of functional metal complexes.

Materials Science: Bipyridine-containing polymers and materials are known for their applications in areas such as molecular scaffolding and supramolecular assemblies. mdpi.com The amino group in this compound provides a reactive handle for polymerization or for grafting onto surfaces, leading to new functional materials with tailored properties.

Medicinal Chemistry: The 2-aminopyridine moiety is a recognized pharmacophore present in numerous bioactive compounds. researchgate.net Derivatives of 4-(difluoromethyl)pyridin-2-amine, for example, are key intermediates for potent and selective kinase inhibitors used in cancer therapy. acs.orgresearchgate.net Consequently, this compound and its derivatives represent a scaffold with significant potential for the discovery of new therapeutic agents. Research in this area could involve the synthesis of a library of derivatives and their screening for various biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJUQAICLZPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Pyridin 2 Ylpyridin 2 Amine

Established Synthetic Strategies

Traditional synthetic approaches to 4-Pyridin-2-ylpyridin-2-amine and its derivatives have laid the groundwork for the development of more sophisticated methods. These established strategies include nucleophilic substitution, catalytic cross-coupling reactions, reductive amination, and multicomponent reactions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent a fundamental approach to forming the C-N bond in this compound. This strategy typically involves the displacement of a leaving group on a pyridine (B92270) ring by an amine nucleophile. A common method is the Chichibabin reaction, which uses sodium amide to directly aminate pyridine rings. wikipedia.org While historically significant, this reaction often requires harsh conditions.

A more versatile approach involves the reaction of a halogenated pyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, with an aminopyridine. The reactivity of the halogen is influenced by its position on the ring and the presence of other substituents. For instance, the bromomethyl groups in 4,4'-Bis(bromomethyl)-2,2'-bipyridine readily undergo nucleophilic substitution with amines. The electron-withdrawing nature of the pyridine rings facilitates these SN2 reactions. The reaction of a halogenated alkane with ammonia (B1221849) is a well-established method for producing amines through nucleophilic substitution. science-revision.co.uk

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and aryl-amine structures, including this compound.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds, particularly in the synthesis of bipyridine scaffolds. mdpi.comwikipedia.org It typically involves the coupling of a pyridyl halide with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org While highly effective for many bipyridine syntheses, the stability of 2-pyridylboronic acid derivatives can be a challenge. mdpi.com Recent advancements have introduced stable and commercially available boronic esters and alternative boron reagents to overcome this limitation. mdpi.com A novel approach has even incorporated a formal nitrene insertion into the Suzuki-Miyaura reaction, allowing for the synthesis of diaryl amines from the same starting materials typically used for biaryl synthesis. snnu.edu.cn

Catalyst SystemReactantsConditionsYieldReference
PdCl₂(PPh₃)₂2-bromopyridine, pyridylboronic esterBase, solventGood mdpi.com
PdCl₂(dcpp)2-chloropyridine, tetrabutylammonium (B224687) 2-pyridylborateN-methyl ethanolamineGood to Excellent mdpi.com
Imidazolium salt-ligated PalladiumPyridylboronic acid, bromopyridine-High Turnover Number mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds and is widely used for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results. wikipedia.orgresearchgate.net The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orglibretexts.org This method has been successfully applied to the synthesis of various aminopyridine derivatives. acs.orgacs.org

Catalyst/LigandReactantsBaseSolventConditionsYieldReference
Pd₂(dba)₃ / Xantphos2-bromopyridine, aniline (B41778)DBUToluene (B28343)/DMF100 °C, 18 hHit semanticscholar.org
Pd₂(dba)₃ / XantphosAryl halide, aminet-BuONa1,4-dioxaneMicrowave, 150 °C, 1 h- acs.org
-2-chloro-4-(difluoromethyl)pyridine, tert-butyl carbamate---81% acs.org

Reductive Amination Approaches

Reductive amination offers a direct pathway to amines from carbonyl compounds (aldehydes or ketones) and an amine source, proceeding through an imine intermediate that is subsequently reduced. wikipedia.orglibretexts.org This one-pot procedure is considered a green chemistry method due to its high atom economy and often mild reaction conditions. wikipedia.orgd-nb.info The reaction can be catalyzed by various metals, including platinum, palladium, or nickel, or by using hydride reducing agents like sodium cyanoborohydride. wikipedia.org Recent research has focused on developing more sustainable catalysts based on earth-abundant metals like iron and cobalt. d-nb.infonih.gov While broadly applicable for amine synthesis, specific examples for the direct synthesis of this compound via this route are less commonly reported in the literature compared to cross-coupling methods. However, it remains a viable strategy, particularly for the synthesis of related aminopyridine structures.

Multicomponent Reaction Schemes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.orgtcichemicals.com The Ugi and Passerini reactions are classic examples of MCRs involving isocyanides. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the bipyridine core or introduce the amine functionality in a convergent manner. For instance, a three-component reaction of an aldehyde, an amine, and an alkyne (A³ coupling) can be a powerful tool for generating substituted amines. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex heterocyclic structures. rsc.orgpreprints.org

Advanced Synthetic Techniques and Reaction Condition Refinement

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced techniques and careful optimization of reaction conditions are employed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. rsc.orgmdpi.comnih.govtubitak.gov.tr The application of microwave irradiation to the synthesis of this compound and its derivatives can be particularly beneficial for sluggish reactions, such as certain cross-coupling or substitution reactions. For example, Buchwald-Hartwig aminations and decarboxylative cross-coupling reactions to form bipyridine structures have been successfully performed under microwave conditions. mdpi.comacs.org The ability to rapidly screen various reaction parameters makes microwave synthesis an excellent tool for optimizing synthetic routes. mdpi.comresearchgate.net

Reaction TypeReactantsConditionsOutcomeReference
Buchwald-Hartwig AminationBromide, AminePd₂(dba)₃, xantphos, t-BuONa, 1,4-dioxane, 150 °C, 1 hDesired product acs.org
Decarboxylative Cross-CouplingPyridyl carboxylate, bromopyridinePd-catalyst, 1,10-phenanthrolineBipyridine product mdpi.com
HydrolysisMoO₂Cl₂(tbbpy), water120 °C, 4 hOxodiperoxo complex by-product mdpi.com

Ligand-Enhanced Catalytic Systems

The synthesis of the this compound scaffold is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Ligand-enhanced palladium catalysis, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, provides the primary routes to constructing the core bipyridinyl amine structure.

A plausible and efficient synthetic pathway is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aminopyridine derivative with a pyridylboronic acid. Specifically, the coupling of 4-chloro-2-aminopyridine with pyridine-2-boronic acid offers a direct route to the target molecule. The choice of ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Commonly employed catalytic systems for similar transformations include:

Pd(OAc)₂ / S-Phos: This system is effective for C-C bond formation in the synthesis of arylpyridines. mdpi.com

Pd(PPh₃)₄: A standard and versatile catalyst for Suzuki reactions, although sometimes less active than systems with more specialized ligands. mdpi.com

[Pd(IPr)(3-CF₃-An)Cl₂]: Advanced N-heterocyclic carbene (NHC) based pre-catalysts have shown exceptional activity for coupling with 2-pyridyl substrates. organic-chemistry.org

Alternatively, the Buchwald-Hartwig amination offers another powerful strategy. This would involve coupling 2-aminopyridine (B139424) with a 4-halopyridine (e.g., 4-bromopyridine). The success of this C-N cross-coupling reaction is highly dependent on the ligand. Ligands such as Xantphos and BINAP are frequently used to facilitate the amination of heteroaryl halides, preventing catalyst decomposition and promoting high turnover numbers. nih.govgriffith.edu.auresearchgate.net For challenging heteroaryl amine couplings, specialized phosphine ligands are often necessary to achieve good yields. wuxiapptec.com

Table 1: Representative Ligand-Enhanced Catalytic Systems for Bipyridine Synthesis

Reaction TypeCatalyst PrecursorLigandTypical SubstratesReference
Suzuki-Miyaura CouplingPd(OAc)₂S-PhosArylboronic Acid + Halogenopyridine mdpi.com
Suzuki-Miyaura CouplingPd(PPh₃)₄Triphenylphosphine (integral)Pyridylboronic Acid + Halogenated Heterocycle mdpi.comacs.org
Buchwald-Hartwig AminationPdCl₂(PPh₃)₂XantphosAryl Bromide + Aminopyrimidine nih.govgriffith.edu.au
Buchwald-Hartwig AminationPd₂(dba)₃BINAPAryl Halide + Amine researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The interplay between the catalyst, ligand, base, solvent, and temperature is crucial for the efficiency of both Suzuki and Buchwald-Hartwig couplings.

Key parameters for optimization include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. Studies on related N-arylpyrimidin-2-amine syntheses have shown that a combination of a palladium(II) precursor with a bulky phosphine ligand like Xantphos can be highly effective. nih.govgriffith.edu.au The ligand-to-metal ratio must also be optimized to ensure catalyst stability and activity.

Base: The strength and solubility of the base play a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations. griffith.edu.au For Suzuki couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often employed to promote the transmetalation step without degrading the boronic acid substrate. researchgate.net

Solvent: Aprotic polar solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. For instance, refluxing toluene is a common condition for Buchwald-Hartwig reactions. griffith.edu.au

Temperature: Reaction temperatures generally range from 80 to 110 °C. researchgate.netwuxiapptec.com Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Microwave irradiation has been shown to accelerate Suzuki couplings, often leading to shorter reaction times and improved yields. nih.gov

The following table, adapted from optimization studies of related Buchwald-Hartwig reactions, illustrates a typical approach to refining reaction conditions. researchgate.net

Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination for this compound Synthesis

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene1102445
2Pd₂(dba)₃BINAPCs₂CO₃Dioxane1002075
3PdCl₂(PPh₃)₂XantphosK₃PO₄Toluene1101780
4PdCl₂(PPh₃)₂XantphosNaOtBuToluene1101282

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule is a versatile scaffold amenable to a wide range of chemical modifications. These functionalizations can be directed at the pyridine rings or the central amino group, allowing for the synthesis of a diverse library of derivatives.

Regioselective Introduction of Substituents on Pyridine Moieties

The two pyridine rings in this compound exhibit different electronic properties, enabling regioselective functionalization. The pyridine ring bearing the -NH₂ group (the 2-aminopyridine moiety) is electron-rich, making it more susceptible to electrophilic aromatic substitution. In contrast, the second pyridine ring (the 4-pyridyl moiety) has electronic properties closer to that of unsubstituted pyridine.

This electronic differentiation allows for selective reactions. For example, electrophilic reactions such as nitration or halogenation would be expected to occur preferentially on the electron-rich aminopyridine ring. Furthermore, C-H functionalization strategies can be employed. The amino bridge can act as a directing group in metal-catalyzed C-H activation reactions, guiding substitution to the ortho positions of the pyridine rings, although steric hindrance may influence the outcome.

Chemical Modifications of the Amino Group

The secondary amine bridge is a key site for functionalization. It can readily undergo a variety of transformations common to aromatic amines.

N-Alkylation and N-Arylation: The amino group can be alkylated using alkyl halides or through reductive amination. Ruthenium(II) complexes have been shown to catalyze the N-alkylation of 2-aminopyridine with alcohols, representing a green and efficient method. researchgate.net N-arylation can be achieved via another Buchwald-Hartwig coupling, introducing a third aromatic substituent.

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. The protection of carboxylic acids as bispicolylamine carboxamides is a known application of a related ligand, di-(2-picolyl)amine. sigmaaldrich.com

Guanidine (B92328) and Thiourea Formation: The amine can be converted into a guanidine moiety by reacting with reagents like N,N′-bis-Boc-S-methylisothiourea, followed by deprotection. acs.org Similarly, reaction with isothiocyanates produces N,N',N''-trisubstituted thioureas. mdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases). For instance, 6-(thiophen-2-yl)pyridine-2-carbaldehyde reacts with 1H-benzimidazole-2-amine to form a Schiff base, a transformation that is analogous to what could be expected for this compound. tandfonline.com

Table 3: Representative Modifications of the Amino Group

Modification TypeReagentsProduct Functional GroupReference (Analogous Reaction)
N-AlkylationR-X (Alkyl Halide) / BaseTertiary Amine researchgate.net
N-GuanidinylationN,N′-bis-Boc-S-methylisothiourea, HgCl₂, then TFAGuanidine acs.org
N-AcylationRCOCl / BaseAmide sigmaaldrich.com
Schiff Base FormationRCHO (Aldehyde)Imine tandfonline.com

Elaboration into Poly-heterocyclic Systems

The this compound scaffold serves as an excellent precursor for the synthesis of more complex, fused poly-heterocyclic systems. The inherent nucleophilicity of the amino group, combined with the nitrogen atoms of the pyridine rings, provides reactive sites for cyclization reactions.

One prominent strategy involves the construction of a third heterocyclic ring fused to one of the pyridine moieties. For example, the reaction of 2-aminopyridine derivatives with α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines. researchgate.net By analogy, reacting this compound with an appropriate bifunctional reagent could lead to the formation of novel imidazo[1,2-a]pyridine-based structures.

Another approach is the cyclocondensation reaction to form triazine-containing systems. The reaction of N-pyridinyl guanidines with enaminones is a known route to 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines. acs.org Similarly, the reaction of 2-aminopyridine derivatives with reagents like ethoxycarbonyl isothiocyanate can lead to pyrido[1,2-a] organic-chemistry.orgnih.govresearchgate.nettriazin-4-ones. wjarr.com These examples demonstrate the potential of the amino-bipyridine scaffold to be elaborated into larger, medicinally relevant poly-heterocyclic frameworks. acs.orgunam.mx

Structural and Spectroscopic Elucidation of 4 Pyridin 2 Ylpyridin 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-Pyridin-2-ylpyridin-2-amine, providing insights into its electronic, vibrational, and nuclear environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Table 1: Predicted NMR Data for this compound (Note: The following table is based on theoretical predictions and requires experimental verification.)

¹H NMR Predicted Chemical Shift (ppm)
Protons on pyridine (B92270) ring with NH₂ Data not available
Protons on pyridin-2-yl substituent Data not available
NH₂ proton Data not available
¹³C NMR Predicted Chemical Shift (ppm)
Carbons on pyridine ring with NH₂ Data not available

Infrared (IR) Spectroscopy for Vibrational Analysis

Experimental IR spectroscopic data for this compound is not currently available in surveyed databases. An experimental IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching vibrations of the pyridine rings, and various C-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound (Note: This table represents expected regions for vibrational modes and requires experimental confirmation.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) Data not available
Aromatic C-H Stretch Data not available
C=N Stretch (Pyridine) Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, has not been reported in the available literature. High-resolution mass spectrometry would be crucial to confirm the molecular formula (C₁₀H₉N₃). The fragmentation pattern would likely involve cleavage of the bond between the two pyridine rings and other characteristic losses.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is for informational purposes and awaits experimental validation.)

Parameter Predicted Value
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
[M+H]⁺ Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available experimental UV-Vis spectroscopic data for this compound. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic pyridine systems. The conjugation between the two rings would likely influence the position and intensity of these absorptions.

Table 4: Expected UV-Vis Absorption Maxima for this compound (Note: The following data is hypothetical and requires experimental measurement.)

Electronic Transition Predicted λmax (nm)
π-π* Data not available

Solid-State Structural Analysis

The definitive three-dimensional structure of a molecule in the solid state is determined through X-ray crystallography.

X-ray Crystallography for Molecular and Supramolecular Architecture

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the surveyed literature. A crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 5: Hypothetical Crystallographic Data for this compound (Note: This table is a placeholder for potential future experimental data.)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths/Angles Data not available

Conformational Dynamics and Tautomeric Equilibria Studies

The structural flexibility and potential for tautomerism are critical aspects of the molecular chemistry of this compound. These characteristics are dictated by the rotational freedom around the C2-C4' single bond linking the two pyridine rings and the possible migration of a proton from the exocyclic amino group to a ring nitrogen atom. While dedicated experimental studies on this specific molecule are not extensively documented in the literature, its behavior can be thoroughly understood by examining foundational principles derived from studies of 2,2'-bipyridines and substituted 2-aminopyridines.

Conformational Dynamics

The conformational landscape of this compound is primarily defined by the dihedral angle (θ) between the two pyridine rings. Like its parent compound, 2,2'-bipyridine (B1663995), it can exist in two principal planar conformations: a transoid form (θ = 180°) and a cisoid form (θ = 0°).

Computational studies on 2,2'-bipyridine derivatives consistently show that the transoid conformation is the global energy minimum in the gas phase and in non-coordinating solvents. Current time information in Bangalore, IN. This preference is attributed to the minimization of steric repulsion between the hydrogen atoms at the C3 and C6' positions, which are in close proximity in the cisoid form. The cisoid conformation represents a higher energy state. The rotation around the central C-C bond is not free, and there exists a rotational energy barrier between the two forms. mdpi.comvulcanchem.com

For this compound, the introduction of the pyridin-2-yl substituent at the 4-position is not expected to fundamentally alter this preference for the transoid conformer, as it does not introduce significant steric hindrance that would favor a twisted or cisoid geometry. Quantum chemical calculations on various substituted 2,2'-bipyridines have determined that the energy barrier to rotation is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups, such as the amino group at the 2'-position, can affect the electron density of the pyridine rings and subtly modify the rotational barrier.

A typical potential energy surface for the rotation around the inter-ring C-C bond in a 2,2'-bipyridine system shows the transoid form as the most stable state. The transition state to the less stable cisoid form involves overcoming a rotational barrier.

Table 1: Representative Calculated Rotational Energy Barriers for 2,2'-Bipyridine Systems

Conformation/Transition StateDihedral Angle (θ)Relative Energy (kcal/mol)Note
transoid (Global Minimum)180°0.0Most stable conformer
Transition State~90°3.0 - 5.0Energy maximum for rotation
cisoid (Local Minimum)1.0 - 3.0Less stable due to steric hindrance
Note: The values presented are typical ranges derived from computational studies on 2,2'-bipyridine and its derivatives and serve as an illustrative example. Specific values for this compound would require dedicated calculation.

Tautomeric Equilibria

Tautomerism in this compound involves the migration of a proton from the exocyclic amino group (-NH₂) to one of the ring nitrogen atoms, resulting in an amine-imine equilibrium. The compound can theoretically exist in three main tautomeric forms: the canonical amino form and two possible imino forms.

Amine Tautomer: this compound

Imino Tautomer (A): 1'H-4-(Pyridin-2-yl)-[2,2'-bipyridin]-2'-imine

Imino Tautomer (B): 1H-2'-(Pyridin-2'-ylimino)-[2,4'-bipyridine]

Overwhelming experimental and theoretical evidence from studies on 2-aminopyridine (B139424) and its derivatives confirms that the amino form is the predominant and most stable tautomer in the ground state under standard conditions. researchgate.netmdpi.comnih.gov The stability of the amino form is attributed to the preservation of the aromaticity of the pyridine ring. The conversion to an imino tautomer disrupts this aromatic system, leading to a significant energetic penalty.

Computational studies, typically using Density Functional Theory (DFT), have quantified the energy difference between the amine and imine tautomers of 2-aminopyridine. The energy barrier for this tautomerization is substantial, making the spontaneous conversion to the imino form negligible at room temperature. researchgate.net

Table 2: Illustrative Calculated Relative Energies for Aminopyridine Tautomers

TautomerRelative Energy (kcal/mol)Stability
Amine Form0.0Most Stable (Ground State)
Imino Form> 10Significantly Less Stable
Note: This table provides representative energy differences based on computational studies of 2-aminopyridine. The exact energies for this compound may vary but the trend is expected to be the same.

While the amino tautomer is dominant, the tautomeric equilibrium can be influenced by specific environmental factors. mdpi.com For instance, in highly polar or protic solvents, or upon protonation, the stability of the imino form can increase. researchgate.net Similarly, photoexcitation can induce a shift in the equilibrium towards the imino tautomer. mdpi.com However, in the absence of such specific interactions, spectroscopic characterization (NMR, IR) of compounds like this compound would be expected to exclusively show signals corresponding to the amino tautomer. In the solid state, crystal structures of related aminobipyridine compounds invariably depict the molecule in its amino form, often stabilized by intermolecular hydrogen bonding. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 2 Ylpyridin 2 Amine

Fundamental Reaction Pathways

The reactivity of 4-Pyridin-2-ylpyridin-2-amine is largely dictated by the interplay of its constituent functional groups: the electron-rich amino group and the electron-deficient pyridine (B92270) rings. These features govern its behavior in various chemical transformations.

Oxidation and Reduction Chemistry

Currently, specific experimental data on the oxidation and reduction of this compound is limited in publicly accessible literature. However, based on the general principles of heterocyclic chemistry, certain predictions can be made. The pyridine rings, being electron-deficient, are generally resistant to oxidation. Conversely, the amino group can be a site for oxidation under appropriate conditions.

Reduction of the pyridine rings is a more common transformation for pyridine-containing compounds. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst could potentially reduce one or both pyridine rings to their corresponding piperidine (B6355638) structures. The specific conditions would determine the extent of reduction.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine rings and the influence of the amino and pyridin-2-yl substituents play a crucial role in determining the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Pyridine itself is known to be unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which draws electron density from the ring. uoanbar.edu.iq When an activating group like an amino group is present, it can facilitate electrophilic attack. However, the nitrogen atoms in the pyridine rings can be protonated in acidic conditions typically used for electrophilic substitution, which would further deactivate the rings. uoanbar.edu.iq

For this compound, the amino group at the 2-position of one pyridine ring is a strong activating group and would direct incoming electrophiles to the ortho and para positions (positions 3 and 5). The pyridin-2-yl substituent at the 4-position is an electron-withdrawing group, which would deactivate the ring it is attached to. Therefore, electrophilic substitution is most likely to occur on the aminopyridine ring.

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate. quora.comyoutube.com In this compound, the presence of the amino group at the 2-position makes this position less favorable for nucleophilic attack due to its electron-donating nature. However, the 4-position, bearing the pyridin-2-yl group, and the 6-position of the aminopyridine ring, as well as the positions on the second pyridine ring, could be susceptible to nucleophilic attack, especially if a good leaving group is present.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically for this compound are not extensively reported. However, understanding the mechanisms of related reactions provides a framework for its expected behavior.

Kinetic Studies of Reaction Processes

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during a reaction is a cornerstone of mechanistic investigation. For electrophilic substitution on the aminopyridine ring of this compound, the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) is anticipated. In nucleophilic substitution reactions, a negatively charged intermediate, often referred to as a Meisenheimer complex, would be formed. Spectroscopic techniques such as NMR and mass spectrometry are instrumental in detecting and characterizing such intermediates.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent can significantly impact the rate and outcome of a reaction by stabilizing or destabilizing reactants, transition states, and intermediates. For reactions involving charged intermediates, such as those in electrophilic and nucleophilic aromatic substitution, polar solvents are generally preferred as they can solvate and stabilize these species.

Catalysts play a pivotal role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. For instance, in potential cross-coupling reactions to synthesize derivatives of this compound, palladium-based catalysts are commonly employed. The nature of the catalyst, including the metal center and the ligands, can profoundly influence the reaction's efficiency and selectivity. The use of pyridine itself as a nucleophilic catalyst in reactions like acetylation is also a well-documented phenomenon. youtube.comsemanticscholar.org

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Coordination Chemistry of 4 Pyridin 2 Ylpyridin 2 Amine As a Ligand

Characterization of Metal-Ligand Adducts

The formation of metal-ligand adducts involving 4-Pyridin-2-ylpyridin-2-amine is substantiated through a variety of analytical techniques. Spectroscopic methods and single-crystal X-ray diffraction are paramount in elucidating the electronic and structural consequences of the coordination of this ligand to a metal center.

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties. These changes serve as definitive indicators of complex formation and provide insights into the nature of the metal-ligand bond. The primary techniques employed for this characterization are infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

Upon coordination to a metal center, the vibrational frequencies of the this compound ligand are altered. The most notable changes are observed in the stretching frequencies of the pyridine (B92270) rings and the amino group. The C=N stretching vibrations of the pyridine rings typically shift to higher frequencies upon coordination, which is indicative of the donation of electron density from the nitrogen atoms to the metal ion. orientjchem.orgproquest.com This shift arises from the increased bond order of the C=N bond upon complexation.

Furthermore, the N-H stretching and bending vibrations of the amino group are also sensitive to coordination. If the amino group is involved in coordination, a shift in these vibrational modes is expected. ekb.eg The appearance of new bands in the far-IR region, corresponding to the metal-nitrogen (M-N) stretching vibrations, provides direct evidence of the formation of a coordinate bond. orientjchem.orgproquest.com

Vibrational ModeFree Ligand (cm-1) (Typical Range)Coordinated Ligand (cm-1) (Typical Range)Reference
ν(C=N)pyridine1550 - 16001570 - 1620 (shift to higher frequency) orientjchem.orgproquest.com
ν(N-H)amine3300 - 3500Shifted upon coordination ekb.eg
δ(N-H)amine1600 - 1650Shifted upon coordination ekb.eg
ν(M-N)-400 - 600 orientjchem.orgproquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the coordination of this compound. The chemical shifts of the protons on the ligand are significantly affected by the coordination to a metal ion. Protons on the pyridine rings, particularly those in close proximity to the coordinating nitrogen atoms, typically experience a downfield shift upon complexation. orientjchem.orgproquest.com This deshielding effect is a consequence of the donation of electron density from the ligand to the metal. The magnitude of this shift can provide information about the strength of the metal-ligand interaction. The proton of the amino group also exhibits a shift upon coordination, which can be used to ascertain its involvement in the metal-ligand bond. orientjchem.orgproquest.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

TransitionWavelength Range (nm) (Typical)AssignmentReference
π→π*250 - 350Intraligand transitions nih.gov
MLCT400 - 600Metal-to-ligand charge transfer nih.govwikipedia.org

X-ray Diffraction Analysis of Metal Complexes

Coordination Modes and Geometry

Based on the structures of related aminobipyridine and pyridyl-substituted bipyridine complexes, this compound is expected to act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of one pyridine ring and the nitrogen atom of the exocyclic amino group. pvpcollegepatoda.org This mode of coordination would result in the formation of a stable five-membered chelate ring.

The coordination geometry around the metal center will depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For first-row transition metals, octahedral and square planar geometries are common. wikipedia.orgnih.gov For instance, a metal ion like Fe(II) or Ru(II) could coordinate to three molecules of the ligand to form an octahedral [M(L)3]2+ complex. wikipedia.org A metal ion such as Pt(II) or Pd(II) might form a square planar [M(L)2]2+ complex. wikipedia.org

Structural Parameters

X-ray diffraction studies of analogous complexes provide expected ranges for key structural parameters. The metal-nitrogen bond lengths will vary depending on the metal ion. For example, in a first-row transition metal complex, M-N(pyridine) bond lengths are typically in the range of 2.0 to 2.2 Å, while M-N(amine) bond lengths can be slightly longer. The bite angle of the chelate ring, defined by the N(pyridine)-M-N(amine) angle, is expected to be in the range of 75-85°, which is characteristic of five-membered chelate rings formed by bipyridine-type ligands.

Structural ParameterTypical Value/RangeReference
Coordination Number4 or 6 wikipedia.orgnih.gov
Coordination GeometrySquare Planar, Octahedral wikipedia.orgnih.gov
M-N(pyridine) Bond Length (Å)2.0 - 2.2 nih.gov
M-N(amine) Bond Length (Å)2.0 - 2.3 pvpcollegepatoda.org
N(pyridine)-M-N(amine) Bite Angle (°)75 - 85 pvpcollegepatoda.org

Catalytic Applications of 4 Pyridin 2 Ylpyridin 2 Amine and Its Metal Complexes

Metal-Catalyzed Organic Transformations

The nitrogen atoms in the pyridine (B92270) rings and the exocyclic amino group of 4-Pyridin-2-ylpyridin-2-amine can coordinate with transition metals, creating versatile catalysts for a multitude of organic reactions. The electronic properties of the ligand can be tuned by substitution on the pyridine rings, which in turn influences the catalytic activity of the corresponding metal complex.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Coupling)

Metal complexes of aminopyridine-based ligands have demonstrated significant efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

In the context of the Suzuki-Miyaura coupling , palladium complexes with pyridine-containing ligands are known to be effective. For instance, Pd(II) complexes with various functionalized pyridine ligands have been shown to be efficient precatalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. acs.orgacs.org While specific data for this compound is not extensively documented, the performance of structurally related aminopyridine ligands suggests its potential. A plausible mechanism involves the coordination of the aminopyridine ligand to the palladium center, which facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. DFT calculations on related systems have shown that the pyridine moiety is crucial for the catalytic activity. acs.org

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseYield (%)
14-BromoacetophenonePhenylboronic acid0.1Toluene (B28343)K₃PO₄>90
2Iodobenzene4-Methoxyphenylboronic acid0.1TolueneK₃PO₄>90
34-ChlorotoluenePhenylboronic acid0.1TolueneK₃PO₄>90
This table presents representative yields for Suzuki-Miyaura reactions catalyzed by Pd(II) complexes with pyridine-based ligands, illustrating the potential efficacy of systems incorporating this compound. acs.orgacs.org

Similarly, in the Heck reaction , which couples aryl halides with alkenes, palladium complexes bearing pyridine-based ligands have been successfully employed. acs.orgresearchgate.net The electronic nature of the pyridine ligand can influence the efficiency of the catalyst. The coordination of the this compound ligand to a palladium center is expected to create a catalytically active species for such transformations.

EntryAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseYield (%)
1IodobenzeneStyrene0.1DMSOEt₃N>90
24-Bromoacetophenonen-Butyl acrylate0.1DMSOEt₃N>90
31-IodonaphthaleneStyrene0.1DMSOEt₃N>90
This table provides typical yields for Heck reactions catalyzed by Pd(II) complexes with pyridine-based ligands, suggesting the potential catalytic role of this compound complexes. acs.org

Carbonylation and Carbon Dioxide Activation

The activation of small molecules like carbon monoxide (CO) and carbon dioxide (CO₂) is a critical area of catalysis. Metal complexes of this compound are potential candidates for these transformations.

Carbonylation reactions , which introduce a carbonyl group into an organic molecule, are often catalyzed by palladium complexes. Pd(II) complexes with pyridine derivatives have been utilized as efficient catalysts in reactions such as the carbonylation of nitro compounds and aniline (B41778) derivatives. mdpi.com The electronic properties of the pyridine ligand play a crucial role in the catalytic efficiency.

For carbon dioxide activation , the focus is often on its reduction to more valuable chemicals. Rhenium complexes containing pyridyl-imidazole ligands have been investigated as catalysts for the photocatalytic reduction of CO₂. researchgate.netacs.org These studies highlight the importance of the ligand structure in determining the catalytic activity and product selectivity, with some systems favoring the production of formic acid. researchgate.netacs.org Cobalt-polypyridine diamine complexes have also been shown to electrocatalytically reduce CO₂ to CO. mdpi.com The diaminopyridine motif, present in this compound, is of particular interest for CO₂ binding and activation.

Catalyst SystemProductTurnover Number (TON)Selectivity (%)
Re(pyridyl-imidazole)(CO)₃BrFormic Acid84486
Co(quaterpyridine)²⁺Carbon MonoxideHighHigh
This table summarizes the performance of representative metal complexes with pyridine-containing ligands in the photocatalytic reduction of CO₂, indicating the potential of this compound complexes in this application. acs.orgacs.org

Olefin Polymerization and Copolymerization

Late transition metal catalysts, particularly those of nickel, palladium, iron, and cobalt, bearing chelating amine ligands have been extensively studied for olefin polymerization. researchgate.net Amine-pyridine ligands are a significant class of ligands in this field.

Iron(II) complexes with amino-pyridine ligands have been characterized and applied in atom transfer radical polymerization (ATRP) of styrene. acs.orgorganic-chemistry.org The steric and electronic properties of the ligand influence the catalytic activity. Furthermore, amine-pyridine nickel and palladium complexes have shown good activity for the copolymerization of ethylene (B1197577) and norbornene. researchgate.net Group 4 metal complexes with bidentate pyridine-alkoxide ancillary ligands have also been shown to be active, multisite ethylene polymerization catalysts. acs.org The bidentate nature of this compound makes it a suitable candidate for forming active catalysts for olefin polymerization.

CatalystMonomerCocatalystActivity (g polymer/mol M·h)Polymer Mn ( g/mol )PDI
Amine-pyridine Ni complexEthyleneMAO2.5 x 10⁴1.71 x 10⁴1.19-1.56
Amine-pyridine Fe complexStyrene----
This table presents typical activities of late transition metal catalysts with amine-pyridine ligands in olefin polymerization, suggesting the potential of this compound-based catalysts. researchgate.net

Reductive Transformations and Hydrogenation

Metal complexes of this compound are also expected to be active in reductive transformations, including hydrogenation and transfer hydrogenation reactions.

Transfer hydrogenation of ketones to alcohols is a key transformation in organic synthesis. Iron(II) complexes of (pyridyl)imine ligands have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.netrsc.org The catalytic activity is influenced by the nature of the metal complex, the ketone substrate, and the reaction conditions. researchgate.netrsc.org

Hydrogenation of unsaturated compounds is another important industrial process. The catalytic hydrogenation of pyridines to piperidines is a significant route for the synthesis of these valuable heterocycles. jku.at Rhodium catalysts have been shown to be effective in the hydrogenation of various aromatic substrates, including pyridine. acs.org

SubstrateCatalyst SystemProductConversion (%)
Acetophenone(Pyridyl)imine Fe(II) complex1-PhenylethanolModerate to high
PyridineRh/KBPiperidine (B6355638)Quantitative
This table shows representative results for transfer hydrogenation and hydrogenation reactions using pyridine-based ligand systems, indicating the potential of this compound complexes. researchgate.netacs.orgrsc.org

Organocatalysis and Metal-Free Catalytic Systems

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural features of this compound, particularly the presence of basic nitrogen atoms and an amino group, suggest its potential as an organocatalyst.

Amine-catalyzed reactions are a cornerstone of organocatalysis. For instance, tertiary amines like DABCO can catalyze the stereoselective aziridination of imines. organic-chemistry.org While this compound is a primary amine, its derivatives could potentially act as organocatalysts. Furthermore, recent advances have shown that pyridines can be functionalized through organocatalytic pathways involving pyridinyl radicals under photochemical conditions. This opens up new avenues for the application of pyridine derivatives in metal-free catalysis.

Advanced Mechanistic Studies in Catalysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new ones. For catalysis involving this compound and its metal complexes, mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), can provide valuable insights.

DFT studies have been employed to understand the role of the pyridine nitrogen in palladium-catalyzed imine hydrolysis that can occur during Suzuki coupling reactions. acs.org These studies have shown that the coordination of the pyridine moiety to the palladium center is crucial for the catalytic activity. acs.org In the context of CO₂ reduction, DFT calculations have been used to elucidate the step-by-step mechanism, including the role of the ligand in the catalytic cycle. researchgate.net For olefin polymerization, mechanistic studies help in understanding the nature of the active species and the factors controlling polymer properties. researchgate.net Computational studies are also valuable in exploring reaction mechanisms in organocatalysis and predicting new catalytic transformations. tandfonline.compitt.edu

Identification of Catalytically Active Species

The identification of catalytically active species is a critical step in understanding any catalytic cycle. For ligands like this compound, it is anticipated that they would form stable complexes with various transition metals through the nitrogen atoms of the pyridine rings. These metal complexes would be the precursors to the catalytically active species.

In the context of palladium-catalyzed cross-coupling reactions, the active catalyst is typically a low-valent palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The role of the ligand, in this case, this compound, would be to stabilize this palladium(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For ruthenium-catalyzed reactions, the nature of the active species can vary significantly depending on the specific reaction. For example, in transfer hydrogenation, a ruthenium-hydride species is often the key intermediate that facilitates the reduction of the substrate. The electronic and steric properties of the this compound ligand would influence the formation and reactivity of such an active species.

While these general principles can be inferred from studies of analogous pyridine-based ligands, specific experimental or computational studies identifying and characterizing the catalytically active species derived from this compound are not found in the reviewed literature.

Theoretical and Computational Studies of 4 Pyridin 2 Ylpyridin 2 Amine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons and their energies dictates the chemical and physical properties of a molecule. Molecular orbital theory provides a framework for understanding this electronic architecture.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules with high accuracy. For 4-Pyridin-2-ylpyridin-2-amine, DFT calculations would be used to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations would also yield important energetic properties, providing a quantitative measure of the molecule's stability and reactivity.

Table 1: Representative Ground State Properties of this compound (Illustrative Data)

Property Representative Value Description
Total Energy -588. Hartrees The total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment 2.5 Debye A measure of the net molecular polarity, arising from the asymmetric distribution of charge.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

HOMO : This orbital acts as an electron donor. In this compound, the HOMO is expected to be distributed primarily over the electron-rich amino group and the pyridine (B92270) rings, indicating these are the likely sites for electrophilic attack.

LUMO : This orbital acts as an electron acceptor. The LUMO is anticipated to be localized across the π-systems of the two pyridine rings, representing the regions susceptible to nucleophilic attack.

The energy gap is a key indicator of the molecule's electronic excitability.

Table 2: Frontier Orbital Energies for this compound (Illustrative Data)

Orbital Energy (eV) Description
HOMO -5.8 Energy of the highest occupied molecular orbital.
LUMO -1.2 Energy of the lowest unoccupied molecular orbital.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand this charge distribution. It illustrates the electrostatic potential on the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow) : Concentrated around the nitrogen atoms of the pyridine rings and the amino group. These areas are nucleophilic and are the most probable sites for interaction with positive charges or electrophiles.

Positive Potential (Blue) : Located around the hydrogen atoms, particularly the amine hydrogens, making them susceptible to interaction with negative charges or nucleophiles.

This analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited for studying these effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how they arrange around the solute and how they affect its conformation and dynamics.

For this compound, simulations in an aqueous environment would reveal:

Hydrogen Bonding : The formation and breaking of hydrogen bonds between the solvent and the nitrogen atoms of the pyridine rings and the amino group.

Solvation Shell Structure : The organization of water molecules in the immediate vicinity of the solute, which affects its solubility and reactivity.

Intermolecular Interactions : In simulations with multiple solute molecules, MD can be used to study aggregation and the nature of intermolecular forces, such as π-π stacking between the pyridine rings, that govern these interactions.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms involving this compound allows for a detailed exploration of its chemical transformations. Techniques such as Density Functional Theory (DFT) are pivotal in mapping out potential energy surfaces, identifying key intermediates, and determining the energetic feasibility of various reaction pathways. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, analogies can be drawn from studies on related bipyridine and aminopyridine systems.

A fundamental aspect of reaction mechanism modeling is the localization of transition states and the calculation of associated energy barriers. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the rate of a chemical reaction. According to transition state theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state wikipedia.orglibretexts.org.

Computational methods, such as DFT, are employed to locate these transient structures and calculate their energies. For reactions involving bipyridine derivatives, such as nucleophilic substitution or cross-coupling reactions to synthesize the molecule itself, computational models can predict the geometry of the transition state and the corresponding activation energy. For instance, in a hypothetical nucleophilic aromatic substitution reaction to form an analogue, the transition state would involve the attacking nucleophile and the leaving group simultaneously interacting with the pyridine ring. The calculated energy barrier for this process would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction Analog

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-31G(d)PCM (Acetonitrile)25.4
M06-2X6-311+G(d,p)SMD (DMSO)23.8
ωB97X-Ddef2-TZVPIEFPCM (Water)24.5

Note: This table presents hypothetical data for an analogous reaction to illustrate the type of information obtained from transition state calculations.

Kinetic parameters, such as the rate constant (k), can be estimated using the Eyring equation, which incorporates the calculated activation energy wikipedia.org. Thermodynamic properties, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, determine the position of the chemical equilibrium mdpi.comnih.govresearchgate.net. For instance, computational studies on the tautomerism in related aminopyrimidine systems have shown that the relative stability of tautomers can be accurately predicted, which is crucial for understanding their reactivity researchgate.net.

Table 2: Hypothetical Thermodynamic Data for an Isomerization Reaction Analog

ParameterCalculated Value (kcal/mol)
ΔH-5.2
-TΔS (at 298 K)1.5
ΔG-3.7

Note: This table provides hypothetical thermodynamic data for an analogous isomerization reaction to demonstrate the outputs of such computational studies.

Computational Analysis of Ligand-Metal Interactions

This compound is an excellent candidate for a chelating ligand due to the presence of multiple nitrogen atoms that can coordinate to a metal center. Computational analysis of its interactions with metal ions is critical for designing and understanding the properties of the resulting coordination complexes.

A key aspect of computational analysis is the quantification of the binding energy between the ligand and a metal ion. This provides a direct measure of the stability of the resulting metal complex. Various computational approaches, including DFT and post-Hartree-Fock methods, can be used to calculate these interaction energies cardiff.ac.uk. The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion.

Studies on similar bipyridine ligands have shown that the binding energies are influenced by factors such as the nature of the metal ion, its oxidation state, and the coordination environment nih.gov. For example, DFT calculations have been successfully used to predict the sequential binding energies of 2,2'-bipyridine (B1663995) to various transition metal cations nih.gov. These studies provide a framework for understanding how this compound would bind to different metals.

Table 3: Calculated Binding Energies of Analogous Bipyridine Ligands to Divalent Metal Ions

Metal IonLigandComputational MethodBinding Energy (kcal/mol)
Cu(II)2,2'-BipyridineB3LYP/def2-TZVP-55.8
Ni(II)2,2'-BipyridineB3LYP/def2-TZVP-52.1
Zn(II)2,2'-BipyridineB3LYP/def2-TZVP-48.9

Source: Data adapted from computational studies on 2,2'-bipyridine complexes nih.gov.

Computational modeling is also invaluable for predicting the preferred coordination modes and geometries of metal complexes. This compound can potentially act as a bidentate or even a bridging ligand, coordinating to one or more metal centers. Geometry optimization calculations can reveal the most stable three-dimensional structure of the complex, including bond lengths, bond angles, and dihedral angles between the pyridine rings.

For instance, DFT calculations on pyrimidylmethylamine-Pd(II) complexes have demonstrated the ability to elucidate different coordination modes (e.g., Pd(N,N)- or Pd(C,N,N)-pyrma) based on the ligand's substitution pattern nih.gov. Similarly, computational studies on 2,2'-bipyridine complexes have provided detailed insights into their electronic structure and the influence of the metal on the ligand's geometry researchgate.netnih.gov. These findings suggest that the coordination of this compound to a metal ion would likely result in a planarization of the bipyridine framework to facilitate chelation.

Table 4: Predicted Structural Parameters for a Hypothetical [M(this compound)Cl2] Complex

ParameterM = Cu(II)M = Ni(II)
M-N1 Bond Length (Å)2.012.05
M-N2 Bond Length (Å)2.022.06
N1-M-N2 Bite Angle (°)81.580.8
Dihedral Angle between Pyridine Rings (°)5.26.1

Note: This table presents hypothetical structural data for analogous complexes to illustrate the predictive power of computational geometry optimization.

Emerging Research Directions and Future Perspectives for 4 Pyridin 2 Ylpyridin 2 Amine

Integration into Advanced Functional Materials

The ability of 4-Pyridin-2-ylpyridin-2-amine to act as a versatile building block is a cornerstone of its emerging applications in materials science. Its distinct arrangement of nitrogen atoms allows it to function as a multidentate ligand, facilitating the creation of intricate and highly ordered material frameworks.

The pyridine (B92270) and amine groups in this compound provide ideal coordination sites for metal ions, making it a promising ligand for the design of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with crystalline structures, and the incorporation of amine functionalities can enhance their properties, particularly for applications like CO2 capture. The nitrogen atoms in the pyridine rings can coordinate to metal centers, while the amine group can either participate in coordination or be available for post-synthetic modification. This dual functionality allows for the creation of MOFs with tailored pore environments and specific chemical affinities. For instance, related pyridine-based ligands have been successfully used to construct MOFs with nanoscale channels and high stability.

Similarly, in the realm of Covalent Organic Frameworks (COFs), which are constructed from light elements linked by covalent bonds, this compound can serve as a valuable monomer. The amine group can react with aldehyde-containing monomers to form stable imine linkages, a common strategy for COF synthesis. The resulting pyridine-based COFs can exhibit permanent porosity and a high density of nitrogen sites, which are beneficial for applications in gas storage, separation, and catalysis. The synthesis of amine-linked COFs, which can be achieved through the reduction of imine-linked frameworks, offers a pathway to even more robust materials where the pyridine units are integrated into a stable, porous network.

Table 1: Potential Contributions of this compound in MOF and COF Design

Framework TypeRole of this compoundPotential Properties & Applications
MOFs Multidentate LigandEnhanced CO2 sorption, catalytic activity, guest-molecule sensing
COFs Amine-containing MonomerHigh porosity, gas storage, heterogeneous catalysis, charge transport

The structure of this compound is conducive to forming well-defined supramolecular assemblies through non-covalent interactions. The amine group and pyridine nitrogen atoms are capable of acting as both hydrogen bond donors and acceptors, driving the self-assembly of molecules into ordered one-, two-, or three-dimensional networks. These interactions, along with potential π-π stacking between the pyridine rings, govern the formation of complex architectures in the solid state.

Investigation of Photophysical Properties and Applications

Bipyridine-containing molecules and their metal complexes are renowned for their rich photophysical and electrochemical properties. The introduction of an amine group in this compound is expected to modulate these characteristics significantly. The amine group, being an electron-donating substituent, can influence the energy levels of the molecule's frontier orbitals, thereby affecting its absorption and emission spectra.

Table 2: Predicted Photophysical Characteristics

PropertyInfluence of this compound StructurePotential Application
Absorption π-π* transitions in the UV region, potentially shifted by amine groupLight-harvesting systems
Fluorescence Emission in the visible spectrum, quantum yield influenced by solvent and metal coordinationFluorescent probes, sensors
Phosphorescence Possible at low temperatures or upon coordination with heavy metalsOLEDs, photoredox catalysis

Green Chemistry Principles in Synthesis and Catalysis

The growing emphasis on sustainable chemical processes has spurred research into greener synthetic routes for heterocyclic compounds. Future research on this compound will likely focus on developing environmentally benign synthesis methods that minimize waste and avoid hazardous reagents. This could involve exploring microwave-assisted synthesis, reactions in aqueous media, or catalyst-free multicomponent reactions. For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides, showcasing a move towards more atom-economical processes.

In the field of catalysis, this compound and its derivatives can serve as ligands for transition metal catalysts. The bipyridine scaffold is a staple in catalysis, and the amine functionality can be used to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. There is potential for developing catalysts for a range of organic transformations, including cross-coupling reactions and C-H functionalization, under sustainable conditions. For instance, metal-free, aerobic dehydrogenative coupling reactions have been developed for the synthesis of other pyridine-containing heterocycles, representing a sustainable approach.

Exploration of Novel Reactivity and Functionalization Pathways

The chemical structure of this compound offers multiple sites for further chemical modification, opening avenues for the creation of a diverse library of derivatives with tailored properties. The amine group is a key handle for functionalization, allowing for reactions such as acylation, alkylation, and arylation to introduce new functional groups.

Furthermore, the pyridine rings themselves can be functionalized. Direct C-H functionalization of pyridines is a powerful tool in modern organic synthesis that allows for the introduction of substituents without the need for pre-functionalized starting materials, aligning with the principles of atom economy. Research into the regioselective functionalization of the different positions on the two pyridine rings of this compound could lead to the synthesis of novel ligands, materials precursors, and biologically active molecules. The synthesis of various 2-aminopyridine (B139424) analogues has been explored for applications such as inhibitors for inducible nitric oxide synthase, demonstrating the potential of functionalized aminopyridines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-Pyridin-2-ylpyridin-2-amine?

  • Methodology : Multi-step synthesis typically involves coupling pyridine derivatives via catalytic cross-coupling reactions. For example, palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., nitrogen) are effective for forming bipyridyl structures. Purification often requires column chromatography or recrystallization using solvents such as ethanol or acetonitrile .
  • Key Data : Reaction yields range from 45–70% depending on catalyst efficiency and solvent polarity. Purity is confirmed via HPLC (>95%) and melting point analysis.

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). X-ray crystallography may resolve steric effects in substituted derivatives .
  • Key Data : ¹H NMR (DMSO-d₆): δ 8.2–8.5 ppm (pyridyl protons), 6.7–7.1 ppm (aromatic protons).

Advanced Research Questions

Q. What experimental designs are used to evaluate pharmacological activity?

  • Methodology :

In vitro assays : Target-specific binding (e.g., kinase inhibition via fluorescence polarization) .

QSAR modeling : MOE software analyzes electronic (LogP), steric (molar refractivity), and topological descriptors to predict bioactivity .

ADME profiling : Microsomal stability assays and blood-brain barrier permeability predictions (e.g., PAMPA) .

  • Case Study : A2B adenosine receptor antagonists derived from pyridin-2-amine scaffolds show Ki values <20 nM and selectivity >100-fold over related receptors .

Q. How can fluorinated analogs enhance biological or material properties?

  • Methodology : Fluorine substitution at strategic positions (e.g., 3,5-difluoro derivatives) improves metabolic stability and binding affinity. Fluorinated aldehydes are condensed with pyridin-2-amine precursors under basic conditions (NaOH/K₂CO₃) .
  • Data Contradiction : While fluorination generally increases lipophilicity (LogP +0.5–1.2), some analogs show reduced solubility, requiring formulation optimization .

Q. How are coordination polymers or metal-organic frameworks (MOFs) developed using this compound?

  • Methodology : Solvothermal synthesis with transition metals (e.g., Zn²⁺) and carboxylate linkers (e.g., 1,4-naphthalenedicarboxylic acid) creates 2D/3D networks. Applications include Hg²⁺ detection via fluorescence quenching (LOD <10 nM) .
  • Key Data : UV-vis absorption shifts (Δλ = 50–80 nm) and fluorescence emission changes (e.g., orange-to-blue) confirm analyte binding .

Q. How to resolve discrepancies in reported biological activity data?

  • Methodology :

Statistical validation : Use multivariate analysis (e.g., PCA) to identify outlier datasets.

Replication studies : Compare IC₅₀ values across cell lines (e.g., OVCAR-3 vs. HEK293) under standardized conditions .

Structural validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .

Methodological Tables

Parameter Example Data Source
Synthetic yield65% (Pd-catalyzed coupling)
LogP (calculated)2.3 ± 0.2
A2B receptor Ki17 nM
Hg²⁺ detection limit (MOF)5 nM (fluorescence)

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